molecular formula C15H11BrN2O B8613240 1-(1-(3-bromophenyl)-1H-benzo[d]imidazol-5-yl)ethanone

1-(1-(3-bromophenyl)-1H-benzo[d]imidazol-5-yl)ethanone

Cat. No. B8613240
M. Wt: 315.16 g/mol
InChI Key: LFCPKPJNVJEKJT-UHFFFAOYSA-N
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Patent
US07851490B2

Procedure details

This was prepared from 1-[3-amino-4-(3-bromo-phenylamino)-phenyl]-ethanone (86.5 g, 0.28 mol) by treatment with triethyl orthoformate in THF in the presence of p-toluenesulfonic acid as described in Example 1.
Name
1-[3-amino-4-(3-bromo-phenylamino)-phenyl]-ethanone
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:16](=[O:18])[CH3:17])[CH:5]=[CH:6][C:7]=1[NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1.[CH:19](OCC)(OCC)OCC.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1COCC1>[Br:15][C:11]1[CH:10]=[C:9]([N:8]2[C:7]3[CH:6]=[CH:5][C:4]([C:16](=[O:18])[CH3:17])=[CH:3][C:2]=3[N:1]=[CH:19]2)[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
1-[3-amino-4-(3-bromo-phenylamino)-phenyl]-ethanone
Quantity
86.5 g
Type
reactant
Smiles
NC=1C=C(C=CC1NC1=CC(=CC=C1)Br)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)N1C=NC2=C1C=CC(=C2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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